![molecular formula C8H4F3N3O B12952839 3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde](/img/structure/B12952839.png)
3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde is a heterocyclic compound that features a trifluoromethyl group attached to a pyrazolo[3,4-c]pyridine ring system. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde typically involves multicomponent reactions and cyclization processes. One common method includes the microwave-assisted treatment of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of tert-butylamine under Sonogashira-type cross-coupling conditions . This one-pot multicomponent procedure is efficient and yields the desired compound with good purity.
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted reactions and multicomponent approaches are favored due to their efficiency and ability to produce large quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-c]pyridine derivatives, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, which can lead to the inhibition of enzyme activity or modulation of receptor function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine: Similar in structure but with different substitution patterns.
2,3-Dichloro-5-(trifluoromethyl)-pyridine: Another trifluoromethyl-substituted pyridine with distinct chemical properties.
Uniqueness
3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and an aldehyde group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H4F3N3O |
|---|---|
Poids moléculaire |
215.13 g/mol |
Nom IUPAC |
3-(trifluoromethyl)-2H-pyrazolo[3,4-c]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)7-5-1-4(3-15)12-2-6(5)13-14-7/h1-3H,(H,13,14) |
Clé InChI |
ZZUNNBFQZBGNBM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC2=NNC(=C21)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


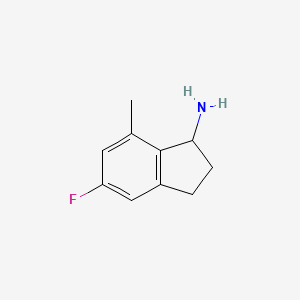
![2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde](/img/structure/B12952764.png)
propanoic acid](/img/structure/B12952765.png)
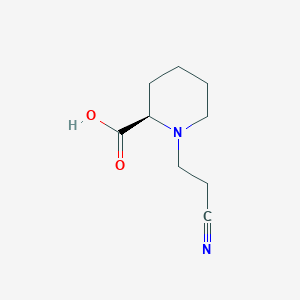


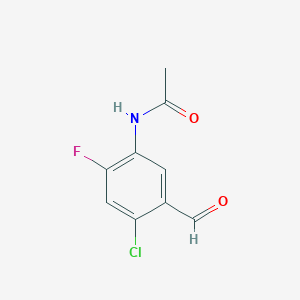
![3-Methyl-3-azaspiro[5.5]undecan-9-ol](/img/structure/B12952787.png)
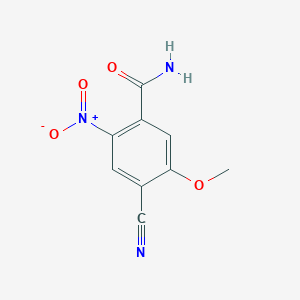
![2-Bromo-4,6,7-trichlorobenzo[d]thiazole](/img/structure/B12952799.png)
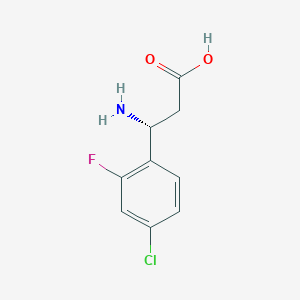

![1,3,2-Dioxaborolane, 2,2'-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl-](/img/structure/B12952817.png)

